![molecular formula C18H17NO5 B3746930 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide](/img/structure/B3746930.png)
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide
Overview
Description
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide, also known as BCF-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BCF-157 is a stable gastric pentadecapeptide that was first isolated from human gastric juice. It has been shown to have a wide range of biological and pharmacological effects, including anti-inflammatory, wound healing, and angiogenic properties.
Mechanism of Action
The exact mechanism of action of 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide is not fully understood. However, it has been shown to activate the FAK-paxillin pathway, which is involved in cell adhesion, migration, and proliferation. 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide also stimulates the production of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue regeneration.
Biochemical and Physiological Effects:
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide also promotes angiogenesis by stimulating the production of VEGF and FGF. In addition, 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide has been shown to promote the proliferation and migration of various cell types, including endothelial cells, fibroblasts, and osteoblasts.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide is its stability, which allows it to be administered orally and topically. This makes it a potential treatment for various conditions that require local or systemic administration. However, one of the limitations of 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide is its high cost, which may limit its widespread use in clinical practice.
Future Directions
There are several potential future directions for research on 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide. One area of research is the development of new formulations and delivery methods that can enhance its bioavailability and efficacy. Another area of research is the investigation of its potential use in combination with other drugs or therapies for the treatment of various conditions. Finally, further studies are needed to fully elucidate the mechanism of action of 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, wound healing, and angiogenic properties, and has the potential to be used in the treatment of various conditions. Further research is needed to fully elucidate its mechanism of action and to explore its potential use in clinical practice.
Scientific Research Applications
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory bowel disease (IBD), arthritis, and other inflammatory conditions. 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide has also been shown to promote wound healing and tissue regeneration, making it a potential treatment for skin ulcers, bone fractures, and other injuries.
properties
IUPAC Name |
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-11-3-5-12(6-4-11)23-10-16-17(18(19)20)14-9-13(22-2)7-8-15(14)24-16/h3-9H,10H2,1-2H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHIHUIPVQQYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C3=C(O2)C=CC(=C3)OC)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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